Cedrenyl acetate
Overview
Description
Cedrenyl acetate, also known as cedryl acetate, is a chemical compound with the molecular formula C17H28O2 and a molecular weight of 264.41. It is commonly used in the fragrance industry due to its pleasant woody aroma reminiscent of cedarwood and vetiver. The compound is found in both crystalline and liquid forms, with the crystalline form appearing as white crystals and the liquid form as a pale yellow to yellow transparent liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cedrenyl acetate can be synthesized through the acetylation of cedrol, a sesquiterpene alcohol found in cedarwood oil. The reaction typically involves the use of acetic anhydride and a catalyst such as phosphoric acid. The process can yield both crystalline and liquid forms of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cedarwood oil fractions containing cedrol with acetic anhydride in the presence of a catalyst. The reaction mixture is then neutralized, washed, and dried before undergoing vacuum distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cedrenyl acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cedrenyl alcohol and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to cedrol.
Substitution: The acetate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cedrenyl alcohol and other oxidized derivatives.
Reduction: Cedrol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cedrenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reference compound in analytical studies.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism of action of cedrenyl acetate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic woody aroma. In biological systems, this compound may exert its effects through modulation of specific molecular pathways, although detailed studies on its molecular targets are still ongoing .
Comparison with Similar Compounds
Cedrenyl acetate can be compared with other similar compounds such as:
Geranyl acetate: Known for its floral and fruity aroma, used in perfumes and flavorings.
Citronellyl acetate: Possesses a sweet, citrusy scent, commonly used in fragrances and insect repellents.
Linalyl acetate: Characterized by a fresh, floral aroma, widely used in perfumery and aromatherapy.
Uniqueness: this compound stands out due to its distinctive woody and earthy scent, making it a valuable ingredient in creating complex fragrance profiles. Its ability to blend well with other fragrance components further enhances its versatility in the fragrance industry .
Properties
IUPAC Name |
[(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-11-5-6-15-16(3,4)14-9-17(11,15)8-7-13(14)10-19-12(2)18/h7,11,14-15H,5-6,8-10H2,1-4H3/t11-,14+,15+,17+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICQDCHSUWFHCC-ZUFFMMDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051709 | |
Record name | Cedr-8-en-15-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-92-1 | |
Record name | Cedrenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1405-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cedrenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, 6-acetate, (3R,3aS,7R,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cedr-8-en-15-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-1H-3a,7-methanoazulene-6-methyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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